

Application Notes and Protocols for Evaluating AFM24 Bioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AFM24

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These application notes provide detailed protocols for key laboratory techniques to evaluate the bioactivity of **AFM24**, a bispecific, tetravalent antibody that engages innate immune cells to target EGFR-expressing tumors.[1][2] **AFM24** is designed to bind to CD16A on natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1][2] This dual-targeting mechanism induces antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to tumor cell elimination.[1]

Binding Affinity and Specificity Assays

Characterizing the binding properties of **AFM24** to both its immune effector and tumor cell targets is a critical first step in evaluating its bioactivity.

Binding to CD16A-Expressing Effector Cells

This protocol details the assessment of **AFM24** binding to primary human NK cells and macrophages using flow cytometry.

Protocol:

- Effector Cell Preparation:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

- Enrich for primary human NK cells using an appropriate isolation kit.
- For macrophages, differentiate adherent mononuclear cells from PBMCs by culturing with 50 ng/mL human M-CSF, replenishing the media every 5-6 days for 1-4 weeks.
- Binding Reaction:
 - Combine increasing concentrations of **AFM24** with either human NK cells or macrophages.
 - To assess the specificity of the CD16A binding site and potential interference from serum immunoglobulins, perform parallel binding assays in the presence of 10 mg/mL polyclonal human serum IgG.
 - Include a negative control antibody, such as an anti-RSV/CD16A bispecific antibody, to confirm specificity.
 - Incubate the cell-antibody mixtures at 37°C.
- Detection and Analysis:
 - Detect cell surface-bound **AFM24** using a secondary antibody, for example, an anti-**AFM24** monoclonal antibody followed by a fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG.
 - Analyze the median fluorescence intensity (MFI) of the stained cells by flow cytometry.
 - Calculate the dissociation constant (KD) values by non-linear regression analysis of the binding curves.

Quantitative Data Summary:

Effector Cell Type	Condition	Mean KD (nM)
NK Cells	In absence of competing IgG	6.2 ± 2.0
NK Cells	In presence of 10 mg/mL polyclonal IgG	11.8 ± 4.3
Macrophages	Not specified	13.4 ± 11.2

Data sourced from preclinical evaluations of **AFM24**.

Binding to EGFR-Expressing Tumor Cells

This protocol outlines the procedure to determine the apparent binding affinity of **AFM24** to various EGFR-positive tumor cell lines.

Protocol:

- Tumor Cell Preparation:
 - Culture EGFR-positive human tumor cell lines (e.g., A-431, A-549, DK-MG, HCT-116).
- Binding Reaction:
 - Incubate the tumor cells with increasing concentrations of **AFM24**.
 - Include a monovalent anti-EGFR scFv as a control to assess the avidity effect of the bivalent binding of **AFM24**.
- Detection and Analysis:
 - Use flow cytometry to measure the binding of **AFM24** to the tumor cells.
 - Determine the apparent KD values through non-linear regression.

Quantitative Data Summary:

Tumor Cell Line	EGFR Expression Level	Apparent Affinity (KD) of AFM24 (nM)
A-431	High	8.1
A-431 (control)	High	62.6 (monovalent anti-EGFR scFv)

Data demonstrates that the bivalent binding of **AFM24** results in a substantially higher apparent affinity compared to monovalent binding.

In Vitro Cytotoxicity Assays

Evaluating the ability of **AFM24** to induce the killing of tumor cells by immune effector cells is fundamental to understanding its therapeutic potential.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a calcein-release assay to measure **AFM24**-mediated ADCC by human NK cells.

Protocol:

- Target Cell Labeling:
 - Label EGFR-positive tumor target cells with calcein-AM.
- Co-culture:
 - Culture the calcein-labeled tumor cells with PBMC-derived human NK cells at a specified effector-to-target (E:T) ratio (e.g., 5:1).
 - Add increasing concentrations of **AFM24** to the co-culture.
 - Include a negative control antibody and cetuximab as a comparator.

- To assess the impact of competing IgG, perform the assay in the presence of 10 mg/mL of a non-specific monoclonal IgG1, such as palivizumab.
- Data Acquisition and Analysis:
 - After a 4-hour incubation, measure the release of calcein from lysed target cells into the supernatant using a fluorescence plate reader.
 - Calculate the percentage of specific lysis.
 - Determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) values by non-linear regression of the dose-response curves.

Quantitative Data Summary (ADCC):

Tumor Cell Line	Mean EC50 (pM)
DK-MG	0.7 ± 0.4
A-431	1.9 ± 1.5
HCT-116	3.3
HT-29	3.3 ± 2.2
LoVo	3.4 ± 0.6
A-549	5.1 ± 2.8
Panc 08.13	5.7 ± 3.6
COLO205	30.4 ± 25.6
SW-982	47.7 ± 19.0

The potency of **AFM24**-induced ADCC was observed to be independent of the EGFR expression level on the tumor cells.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol details a flow cytometry-based assay to quantify **AFM24**-mediated ADCP by macrophages.

Protocol:

- Target Cell Labeling:
 - Label EGFR-positive tumor target cells with a fluorescent dye such as 5-chloromethylfluorescein diacetate (CMFDA).
- Macrophage Preparation:
 - Differentiate macrophages from PBMCs as described in section 1.1.
- Co-culture:
 - Co-culture the CMTFDA-labeled tumor cells with the differentiated macrophages at an E:T ratio of 5:1.
 - Add saturating concentrations of **AFM24** (>10 µg/mL).
 - Include negative control antibodies (e.g., anti-RSV/CD16A, anti-EGFR/RSV) and cetuximab as a comparator.
- Data Acquisition and Analysis:
 - After a 4-hour incubation, stain the cells with an anti-CD11b antibody to identify macrophages.
 - Use flow cytometry to quantify the percentage of CMTFDA-positive (i.e., having phagocytosed tumor cells) CD11b-positive macrophages.
 - Calculate the fold-increase in ADCP compared to the no-antibody control.

Quantitative Data Summary (ADCP):

Tumor Cell Line	Fold-Increase in ADCP (AFM24 vs. Control)	Fold-Increase in ADCP (Cetuximab vs. Control)
DK-MG (EGFR ^{high})	7.1	Effective
HCT-116 (EGFR ^{low})	11.7	1.7

AFM24 induced robust macrophage-mediated ADCP of both EGFR^{high} and EGFR^{low} target cells, whereas cetuximab was only effective against EGFR^{high} cells.

Cytokine Release Assay

This assay is crucial for assessing the potential for cytokine release syndrome, a common side effect of immune-engaging therapies.

Protocol:

- Cell Culture:
 - Incubate primary human PBMCs with EGFR-positive human A-431 tumor target cells.
 - Add increasing concentrations of **AFM24**.
- Supernatant Collection and Analysis:
 - After 24 hours of incubation, collect the cell culture supernatants.
 - Measure the concentrations of various cytokines, such as IL-6, TNF, and IFN- γ , using a multiplex immunoassay or individual ELISAs.

EGFR Signaling Inhibition Assay

While the primary mechanism of action of **AFM24** is through innate cell engagement, it is also important to evaluate its effect on EGFR signaling.

Protocol:

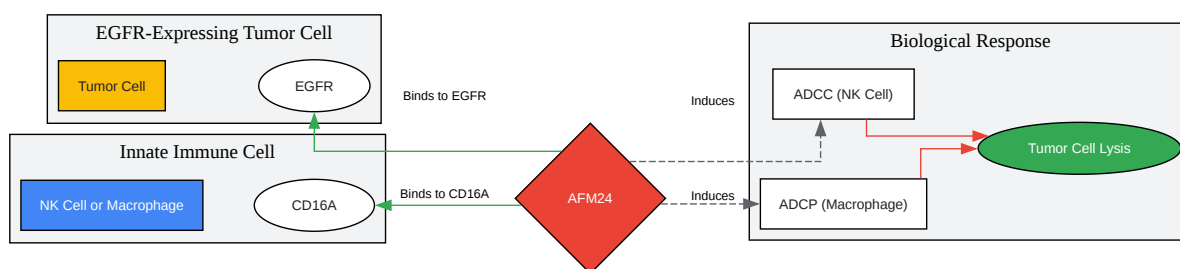
- Cell Culture and Starvation:

- Seed EGFR-positive tumor cells (e.g., A-431, A-549) in 96-well plates and culture for 20-22 hours.
- Starve the cells in serum-free medium for 4 hours.
- Antibody and EGF Treatment:
 - Incubate the starved cells with serial dilutions of **AFM24** for 30 minutes.
 - Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
- Lysis and Analysis:
 - Wash the cells with ice-cold PBS and lyse them.
 - Quantify the relative amount of phosphorylated EGFR using a Phospho-EGFR ELISA Kit.

Key Finding: The inhibitory activity of **AFM24** on EGFR phosphorylation is over 1000-fold lower than that of cetuximab, suggesting a favorable safety profile with a lower risk of EGFR-related toxicities like skin rash.

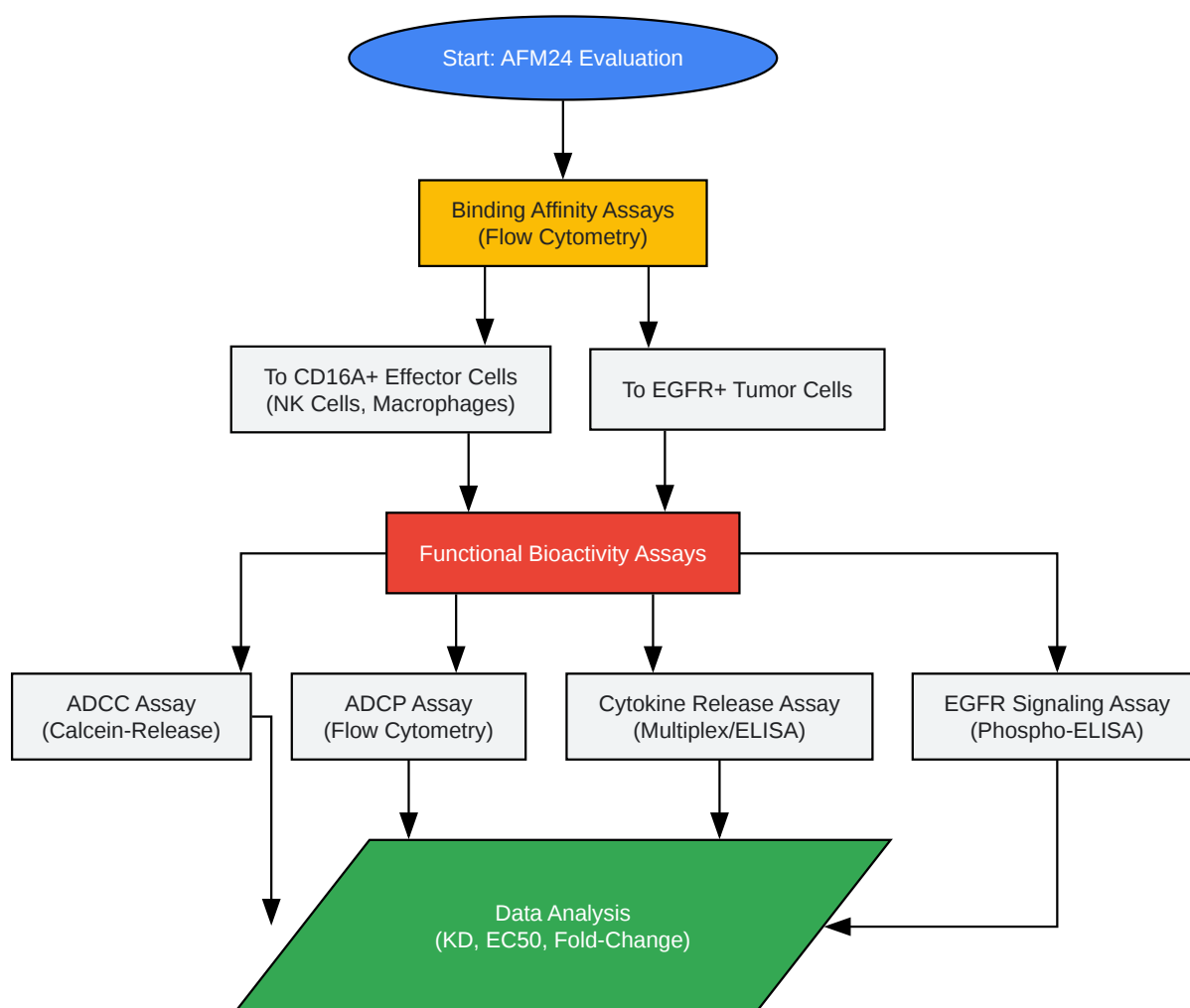
Visualized Workflows and Pathways

The following diagrams illustrate the key mechanisms and experimental workflows described in these application notes.



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Caption: Mechanism of Action of **AFM24**.



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Caption: Experimental Workflow for **AFM24** Bioactivity.

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References

- 1. Preclinical evaluation of AFM24, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of AFM24, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating AFM24 Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#laboratory-techniques-for-evaluating-afm24-bioactivity]

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